N-[2-(acetylamino)phenyl]butanamide
Description
N-[2-(acetylamino)phenyl]butanamide is an acetamide derivative characterized by a phenyl ring substituted with an acetylamino group at the 2-position, linked to a butanamide chain. Compounds with similar backbones, such as those described in and , are frequently explored for therapeutic applications due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(2-acetamidophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-12(16)14-11-8-5-4-7-10(11)13-9(2)15/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWMEMJRKLTRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and functional properties of N-[2-(acetylamino)phenyl]butanamide and related compounds:
Key Research Findings
Impact of Heterocyclic Substitutions: The thiazole-containing analog in exhibits potent CCR2 antagonism (IC50 = 0.69 nM), attributed to the thiazole ring’s electron-rich nature and the trifluoromethylbenzyl group’s hydrophobic interactions .
Stereochemical Influence: highlights stereoisomers with identical backbones but divergent substituent configurations (e.g., dimethylphenoxy vs. tetrahydro-pyrimidinyl). For example, compound o ((S)-N-[(2R,4S,5S)-...butanamide) likely exhibits distinct binding kinetics compared to its enantiomers due to spatial orientation . This underscores the critical role of stereochemistry in optimizing therapeutic efficacy.
Toxicity and Regulatory Profiles: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological data, necessitating caution in handling . This compound’s safety profile remains undefined but may align with pharmacopeial analogs if standardized.
Such modifications are critical for pharmacokinetic optimization.
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